![molecular formula C8H4ClFN2O B2912105 5-Fluoro-1H-indazole-3-carbonyl chloride CAS No. 1135936-11-6](/img/structure/B2912105.png)
5-Fluoro-1H-indazole-3-carbonyl chloride
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Description
5-Fluoro-1H-indazole-3-carbonyl chloride is a chemical compound . It is closely related to 7-Fluoro-1H-indazole-3-carbonyl chloride and 1H-Indazole-3-carbonyl chloride . It appears as a dark yellow to orange powder .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles, which are structurally similar to 5-Fluoro-1H-indazole-3-carbonyl chloride, has been summarized in recent studies . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . Enzymatic synthesis of fluorinated compounds has also been explored .Molecular Structure Analysis
The molecular formula of 5-Fluoro-1H-indazole is C7H5FN2 . The structure of 7-Fluoro-1H-indazole-3-carbonyl chloride, a related compound, is C8H4ClFN2O .Physical And Chemical Properties Analysis
5-Fluoro-1H-indazole appears as a dark yellow to orange powder . The molecular weight of 5-Fluoro-1H-indazole is 136.13 .Safety and Hazards
Future Directions
properties
IUPAC Name |
5-fluoro-1H-indazole-3-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2O/c9-8(13)7-5-3-4(10)1-2-6(5)11-12-7/h1-3H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRKZHGLCKIRHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NN2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1H-indazole-3-carbonyl chloride |
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